2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE
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Overview
Description
2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a hydrazinylidene moiety, and a benzoate ester, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps, including the formation of the hydrazinylidene linkage and the esterification of the benzoate group. Common reagents used in these reactions include methoxybenzaldehyde, hydrazine derivatives, and benzoic acid derivatives. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the hydrazinylidene moiety can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Known for its anti-inflammatory properties and use in flavor and fragrance industries.
4-methoxybenzoic acid: Used in the synthesis of various pharmaceuticals and as a preservative in cosmetics.
Hydrazine derivatives: Commonly used in the synthesis of pharmaceuticals, agrochemicals, and as reducing agents in organic synthesis.
Uniqueness
2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H22N2O5 |
---|---|
Molecular Weight |
418.4g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-16-4-7-19(8-5-16)24(28)31-22-14-17(6-13-21(22)30-3)15-25-26-23(27)18-9-11-20(29-2)12-10-18/h4-15H,1-3H3,(H,26,27)/b25-15+ |
InChI Key |
QRWGUPJPBIRVTL-MFKUBSTISA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OC)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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